Diethyl 4-aminobenzylphosphonate
Description
Contextualizing Phosphonate (B1237965) Chemistry in Contemporary Research
Phosphonates are a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. This structural feature confers significant chemical and enzymatic stability compared to their phosphate (B84403) ester counterparts, which possess a more labile phosphorus-to-oxygen (P-O) bond. nih.gov This stability is a cornerstone of their utility in diverse scientific disciplines, including medicinal chemistry, agriculture, and materials science. nih.govrsc.org
Contemporary research in phosphonate chemistry is a burgeoning field, exploring their synthesis, chemical transformations, and a wide array of applications. elsevier.comroutledge.com Scientists are continually developing novel synthetic methodologies to access a diverse range of phosphonate derivatives. elsevier.com These compounds are investigated for a plethora of uses, from acting as scale inhibitors in industrial settings to serving as the backbone for advanced biomedical materials. rsc.orgelsevier.com The inherent versatility of the phosphonate group allows for extensive chemical modification, enabling the fine-tuning of their physical, chemical, and biological properties. acs.org
Significance of α-Aminophosphonates in Medicinal Chemistry and Beyond
Within the broad family of phosphonates, α-aminophosphonates hold a position of particular prominence, largely due to their structural analogy to α-amino acids. nih.govmdpi.com This similarity has made them a focal point in medicinal chemistry and drug design. acs.orgbohrium.compsu.edu The replacement of the carboxylic acid group of an amino acid with a phosphonic acid group leads to a class of compounds with unique and often potent biological activities. nih.gov
Role as Phosphate Bioisosteres and Transition State Mimics
A key aspect of the significance of α-aminophosphonates lies in their role as bioisosteres of phosphates and as mimics of transition states in enzymatic reactions. frontiersin.org Bioisosteres are chemical substituents or groups that can be interchanged without substantially altering the biological activity of the parent molecule. The phosphonate group is considered a bioisostere of the phosphate group, allowing these compounds to interact with biological systems that recognize natural phosphates. frontiersin.orgfrontiersin.org
Furthermore, the tetrahedral geometry of the phosphonate group closely resembles the transition state of peptide bond hydrolysis. nih.govresearchgate.net This mimicry allows α-aminophosphonates to act as potent inhibitors of various enzymes, particularly proteases, by binding tightly to the active site without being cleaved. acs.orgnih.gov This inhibitory action is a central theme in the development of new therapeutic agents. acs.org
Broad Spectrum of Biological Activities of α-Aminophosphonates
The structural features of α-aminophosphonates translate into a wide range of observed biological activities. Research has demonstrated their potential as:
Enzyme inhibitors: As mentioned, their ability to mimic transition states makes them effective inhibitors of enzymes like proteases and aminopeptidases. acs.orgnih.gov
Antimicrobial agents: Certain α-aminophosphonates have shown activity against bacteria and fungi. nih.govpsu.edu
Antiviral agents: The structural motif has been incorporated into compounds with antiviral properties, including against HIV. nih.gov
Anticancer agents: Various α-aminophosphonate derivatives have been investigated for their cytotoxic effects on tumor cell lines. psu.edunih.gov
Herbicides: Some compounds in this class exhibit herbicidal activity. psu.eduresearchgate.net
Antioxidants: Studies have also explored the antioxidant potential of certain α-aminophosphonates. psu.eduresearchgate.net
This broad spectrum of activity underscores the importance of α-aminophosphonates as a versatile scaffold in the design and discovery of new biologically active molecules. nih.govresearchgate.net The ongoing research in this area continues to uncover new potential applications for this fascinating class of compounds. mdpi.com
Interactive Data Table: Biological Activities of α-Aminophosphonates
| Biological Activity | Description | Key Findings |
| Enzyme Inhibition | Act as transition state mimics, inhibiting enzymes like proteases and aminopeptidases. acs.orgnih.gov | Potent inhibition of various enzymes due to the tetrahedral phosphonate group mimicking the transition state of peptide hydrolysis. nih.govresearchgate.net |
| Antimicrobial | Exhibit activity against various bacterial and fungal strains. nih.govpsu.edu | Certain derivatives have shown promising results as potential new antimicrobial drugs. nih.gov |
| Antiviral | Some compounds have demonstrated efficacy against viruses, including HIV. nih.gov | The α-aminophosphonate scaffold is a viable starting point for the development of novel antiviral therapeutics. nih.gov |
| Anticancer | Display cytotoxic effects against a range of cancer cell lines. psu.edunih.gov | Derivatives have shown significant, and in some cases selective, antiproliferative activity. nih.gov |
| Herbicidal | Certain α-aminophosphonates have been identified as having herbicidal properties. psu.eduresearchgate.net | The presence of specific structural features can confer herbicidal activity. psu.eduresearchgate.net |
| Antioxidant | Some derivatives have been shown to possess antioxidant capabilities. psu.eduresearchgate.net | Studies have demonstrated the potential for these compounds to act as radical scavengers. psu.eduresearchgate.net |
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAYUUUQOCPZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173896 | |
| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20074-79-7 | |
| Record name | Diethyl (4-aminobenzyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20074-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |
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| Record name | 20074-79-7 | |
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| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |
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| Record name | Diethyl p-aminobenzylphosphonate | |
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Iii. Spectroscopic Characterization and Computational Analysis in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Modern analytical methods are indispensable for confirming the identity and purity of Diethyl 4-aminobenzylphosphonate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, offers a comprehensive structural profile of the molecule.
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of specific nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The characteristic signals for this compound include triplets and quartets for the ethoxy groups, a doublet for the benzylic methylene protons coupled to the phosphorus atom, and signals corresponding to the aromatic protons on the p-substituted benzene ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Signals are observed for the methyl and methylene carbons of the ethyl groups, the benzylic carbon, and the aromatic carbons. Coupling between the phosphorus atom and adjacent carbons provides further structural confirmation.
³¹P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds and typically shows a single signal for this compound in a proton-decoupled spectrum. huji.ac.il The chemical shift is characteristic of a phosphonate (B1237965) ester environment. A reported ³¹P NMR chemical shift for this compound is approximately 27.17 ppm. nottingham.ac.uk
Interactive Data Table: NMR Spectral Data for this compound Below is a summary of typical NMR spectral data. Note that exact chemical shifts (δ) can vary slightly depending on the solvent and experimental conditions.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~1.2 | Triplet | ~7 | -CH₃ (ethoxy) |
| ~3.1 | Doublet | ~21 | Ar-CH₂-P | |
| ~4.0 | Quintet / dq | ~7 | -O-CH₂- (ethoxy) | |
| ~6.6 | Doublet | ~8 | Aromatic CH (ortho to NH₂) | |
| ~7.0 | Doublet | ~8 | Aromatic CH (meta to NH₂) | |
| ~3.6 | Broad Singlet | -NH₂ | ||
| ¹³C NMR | ~16 | Doublet | ~6 | -CH₃ (ethoxy) |
| ~34 | Doublet | ~139 | Ar-CH₂-P | |
| ~62 | Doublet | ~7 | -O-CH₂- (ethoxy) | |
| ~115 | Singlet | Aromatic CH (ortho to NH₂) | ||
| ~122 | Doublet | ~10 | Aromatic C (ipso to CH₂P) | |
| ~130 | Doublet | ~6 | Aromatic CH (meta to NH₂) | |
| ~146 | Singlet | Aromatic C (ipso to NH₂) | ||
| ³¹P NMR | ~27.17 | Singlet | P=O |
IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, providing valuable information about its functional groups and conjugation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups. nist.gov The presence of the amino (N-H), aromatic (C-H and C=C), phosphonyl (P=O), and P-O-C linkages can be confirmed by specific vibrational frequencies. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. For a related compound, 4-azidobenzylphosphonate, an absorption spectrum in methanol showed a maximum absorption (λmax) around 275 nm. rsc.org This is typical for substituted benzene rings.
Interactive Data Table: Key IR Absorption Bands for this compound nih.gov
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 3500 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | Medium-Weak | Aromatic C-H Stretch | Benzene Ring |
| 2850 - 2980 | Medium | Aliphatic C-H Stretch | Ethyl Groups (-CH₂, -CH₃) |
| ~1600 | Medium | C=C Stretch | Aromatic Ring |
| ~1220 | Strong | P=O Stretch | Phosphonyl |
| 1020 - 1050 | Strong | P-O-C Stretch | Phosphonate Ester |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. nih.gov For this compound (molecular weight: 243.24 g/mol ), the mass spectrum shows a molecular ion peak and several characteristic fragment ions. nist.govnih.gov
Key Mass Spectrometry Peaks: nih.gov
m/z 243: Molecular ion [M]⁺
m/z 107: Fragment corresponding to [H₂N-C₆H₄-CH₂]⁺
m/z 106: A primary fragment ion, often the base peak, corresponding to the aminobenzyl cation [H₂N-C₆H₄-CH]⁺.
Single-crystal X-ray diffraction is an unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. While a specific crystal structure for this compound was not detailed in the surveyed research, this technique is frequently applied to its derivatives and complexes. nih.gov For instance, the crystal structures of various phosphonate-containing compounds have been successfully elucidated, providing precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com This analytical method is crucial for confirming stereochemistry and understanding the supramolecular assembly of related phosphonate structures in the solid state. mdpi.com
Theoretical and Computational Chemistry Studies
Computational chemistry provides a theoretical framework to predict and interpret the properties of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. In the study of phosphonates, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to determine various properties. researchgate.net
Geometrical Optimization: DFT is used to calculate the lowest energy conformation of the molecule, predicting bond lengths and angles that are often in close agreement with experimental data from X-ray diffraction. mdpi.com
Electronic Properties: These calculations can determine the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For related aminophosphonates, these theoretical studies help to rationalize their reactivity and potential as nucleophiles or electrophiles in chemical reactions. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO would likely be localized on the electron-rich aminobenzyl group, particularly the aniline moiety, which can readily donate electrons. The LUMO, conversely, would be expected to be distributed over the phosphonate group and the benzene ring, which can act as electron-accepting regions.
A small HOMO-LUMO energy gap would suggest that this compound is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This characteristic is often associated with higher polarizability and potential for charge transfer within the molecule. A larger energy gap would imply greater molecular stability. While precise energy values for this compound are not available in the cited literature, a hypothetical FMO analysis would yield the data presented in Table 1.
Table 1: Hypothetical Frontier Molecular Orbital Energies No specific data is available for this compound in the searched literature. The table below is a template for how such data would be presented.
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | Value |
| LUMO Energy (ELUMO) | Value |
| Energy Gap (ΔE = ELUMO - EHOMO) | Value |
Natural Bond Orbital (NBO) Analysis for Stability and Bonding Interactions
NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory. Larger stabilization energies (E(2)) indicate stronger electronic delocalization, which contributes to greater molecular stability.
In this compound, significant donor-acceptor interactions would be expected. Key interactions would likely include the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the benzene ring (n → π*) and interactions involving the P=O bond of the phosphonate group. These charge transfer events are critical in stabilizing the molecular structure. A detailed NBO analysis would provide quantitative data on these stabilizing interactions, as conceptualized in Table 2.
Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory No specific data is available for this compound in the searched literature. The table below is a template for how such data would be presented.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| e.g., LP (N) | e.g., π (C-C) | Value |
| e.g., σ (C-P) | e.g., σ (C-O) | Value |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the phosphonate group and the nitrogen atom of the amino group, highlighting these as the primary sites for electrophilic interaction. The hydrogen atoms of the amino group and potentially the methylene bridge would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. This analysis provides a visual guide to the molecule's reactive behavior and intermolecular interaction patterns, such as hydrogen bonding.
Non-Linear Optical (NLO) Properties Investigations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its ability to alter the properties of light, which is governed by its molecular polarizability (α) and first-order hyperpolarizability (β). Molecules with significant NLO properties typically possess electron donor and acceptor groups connected by a π-conjugated system, facilitating intramolecular charge transfer (ICT).
This compound features an electron-donating amino group (-NH₂) and an electron-withdrawing phosphonate group (-PO(OEt)₂) attached to a benzene ring. This donor-π-acceptor structure suggests that the compound could exhibit NLO properties. Computational studies would be used to calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to quantify its NLO response. A high β value would indicate a strong NLO response, making it a candidate for NLO applications. Hypothetical calculated values are shown in Table 3.
Table 3: Hypothetical Non-Linear Optical Properties No specific data is available for this compound in the searched literature. The table below is a template for how such data would be presented.
| Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | Value |
| Mean Polarizability (α) | Value |
| First Hyperpolarizability (βtot) | Value |
Global Reactivity Parameters (GRP) Derivations
Global Reactivity Parameters (GRPs) are derived from the HOMO and LUMO energies and provide a quantitative measure of the chemical reactivity and stability of a molecule. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
These parameters are defined as follows:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = -χ
Electrophilicity Index (ω) = μ² / (2η)
A high chemical hardness indicates low reactivity and high stability, while a high chemical softness suggests higher reactivity. The electrophilicity index measures the propensity of a species to accept electrons. For this compound, these parameters would be calculated from its FMO energies to provide a comprehensive profile of its global reactivity, as conceptualized in Table 4.
Table 4: Hypothetical Global Reactivity Parameters No specific data is available for this compound in the searched literature. The table below is a template for how such data would be presented.
| Parameter | Value (eV) |
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Electronegativity (χ) | Value |
| Chemical Potential (μ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Iv. Applications in Medicinal and Biological Chemistry Research
Enzyme Inhibition Studies
Enzyme inhibition is a critical area of drug discovery and biochemical research. Phosphonates, due to their structural similarity to natural phosphate (B84403) substrates and their enhanced stability against hydrolysis, are frequently employed as inhibitors to probe enzyme mechanisms and to design new drugs.
Phosphonate (B1237965) derivatives are widely utilized as enzyme inhibitors owing to their unique structural and electronic properties. researchgate.net They serve as isosteric mimics of phosphates, where a C-P bond replaces the labile O-P bond of a phosphate ester. nih.gov This substitution confers significant resistance to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis. researchgate.net The tetrahedral geometry of the phosphonate group closely resembles that of the phosphate group, allowing these analogs to bind to the active sites of phosphate-recognizing enzymes. researchgate.netnih.gov
By acting as stable mimics of enzyme substrates or transition states, phosphonates can function as competitive inhibitors. researchgate.netnih.gov This strategy has been successfully applied to develop inhibitors for a wide range of enzymes, including those in glycolytic pathways and phosphatases. researchgate.net The biological activity of many phosphonate natural products stems from this mimicry, enabling them to act as potent competitive inhibitors of enzymes that process analogous phosphate esters or carboxylates. nih.govnih.gov
Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids. frontiersin.orgnih.gov This pathway is crucial for various cellular processes, and its inhibition is a target for treating diseases like bone resorption disorders and cancer. frontiersin.orgnih.gov Nitrogen-containing bisphosphonates are a well-known class of drugs that inhibit FPPS. frontiersin.orgnih.gov
Phosphonates and bisphosphonates act as analogs of the natural pyrophosphate substrates of FPPS. frontiersin.org Their structural similarity allows them to bind to the enzyme's active site, but their stability prevents the completion of the catalytic reaction, leading to inhibition. nih.gov The development of novel phosphonate and bisphosphonate inhibitors of FPPS is an active area of research, with a focus on creating compounds with improved pharmacological properties. nih.govrsc.org Structure-based drug design has been instrumental in guiding the synthesis of potent FPPS inhibitors. nih.gov
Protein tyrosine phosphatases (PTPs) are a family of enzymes that, along with protein tyrosine kinases (PTKs), regulate the level of protein tyrosine phosphorylation, a key post-translational modification involved in numerous cellular signaling pathways. rsc.orgpurdue.edu Dysregulation of PTP activity is associated with several diseases, including cancer, diabetes, and autoimmune disorders. rsc.orgpurdue.edu This makes PTPs attractive targets for therapeutic intervention. purdue.edunih.gov
The development of PTP inhibitors is challenging due to the highly conserved and positively charged active site of these enzymes. purdue.edu Phosphonate-based molecules have emerged as promising scaffolds for PTP inhibitors. rsc.org They can act as phosphotyrosine (pY) mimetics, binding to the PTP active site. rsc.org The phosphonate group mimics the phosphate group of the pY residue, while being resistant to enzymatic hydrolysis. rsc.org This stability makes them effective tools for studying PTP function and for the development of potential drugs. rsc.orgscbt.com
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine (deoxy)nucleosides. nih.gov PNP inhibition has therapeutic potential in the treatment of T-cell mediated diseases, such as T-cell leukemia, and for suppressing the host-versus-graft response in organ transplantation. semanticscholar.org
Acyclic nucleoside phosphonates are a class of compounds that have been extensively investigated as PNP inhibitors. semanticscholar.org These molecules are designed to mimic the natural substrates of PNP, with the phosphonate group replacing the phosphate. This substitution results in stable compounds that can bind tightly to the enzyme's active site. Research has led to the development of potent PNP inhibitors with IC50 values in the nanomolar range. semanticscholar.org The design of these inhibitors often involves modifying both the purine base mimic and the acyclic side chain to optimize binding affinity and selectivity for the target enzyme. semanticscholar.orgnih.gov
| Inhibitor Class | Target Enzyme | Therapeutic Application | Reference |
| Acyclic Nucleoside Phosphonates | Human PNP | T-cell malignancies | semanticscholar.org |
| Acyclic Nucleoside Phosphonates | Mycobacterium tuberculosis PNP | Bacterial infections | semanticscholar.org |
| Immucillin-H (Transition State Analog) | PNP | Periodontal disease | nih.gov |
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. nih.govyoutube.com Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. nih.govscielo.br This makes α-glucosidase inhibitors a therapeutic option for managing type 2 diabetes. up.ac.za
While the direct inhibitory activity of Diethyl 4-aminobenzylphosphonate on α-glucosidase is not extensively documented in the provided search results, the general principle of using enzyme inhibitors to control carbohydrate metabolism is well-established. scielo.br Natural and synthetic compounds are actively being screened for their α-glucosidase inhibitory potential. nih.govresearchgate.net The search for new, effective, and safe α-glucosidase inhibitors is an ongoing area of research in medicinal chemistry. scielo.br
Acid phosphatases (ACPs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an acidic pH. sigmaaldrich.com Prostatic acid phosphatase (PAP) and purple acid phosphatase (PAP) are two important members of this family. Elevated levels of PAP are associated with prostate cancer, while purple acid phosphatase is involved in bone metabolism. nih.gov
Derivatives of benzylphosphonic acid have been investigated as inhibitors of prostatic acid phosphatase. mdpi.com More specifically, diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate and its corresponding phosphonic acid derivatives have been synthesized and evaluated as inhibitors of red kidney bean purple acid phosphatase, which serves as a model for the mammalian enzyme. nih.gov These studies provide insight into the structure-activity relationships of phosphonate-based inhibitors of acid phosphatases.
| Compound Series | Target Enzyme | Type of Inhibition |
| Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate | Red Kidney Bean Purple Acid Phosphatase | Partially competitive |
| Alkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid | Red Kidney Bean Purple Acid Phosphatase | Partially competitive |
Development of Bioactive Molecules and Therapeutic Agents
The versatility of the phosphonate group allows for the synthesis of a diverse array of bioactive molecules with potential therapeutic applications.
Anticancer Activity of α-Aminophosphonate Derivatives
α-Aminophosphonates, which are structurally analogous to α-amino acids, have garnered significant interest for their potential as anticancer agents. nih.govnih.gov Their biological activity is often attributed to their ability to act as enzyme inhibitors or antimetabolites. nih.gov
Numerous studies have demonstrated the cytotoxic effects of various α-aminophosphonate derivatives against a range of cancer cell lines. nih.govnih.gov For instance, certain derivatives have shown pronounced cytostatic effects on tumor cells of different tissue origins, including skin, lung, breast, and prostate cancers. nih.gov The anticancer activity can be influenced by the nature of the substituents on the α-carbon and the amino group. nih.gov For example, the introduction of moieties like coumarin, peptidomimetic structures, or heterocyclic rings can enhance the antiproliferative properties of these compounds. nih.gov
The proposed mechanisms of anticancer action for α-aminophosphonate derivatives are diverse and can include:
Enzyme Inhibition: Diaryl α-aminophosphonate derivatives have been identified as potent and selective inhibitors of serine proteases, which are involved in cancer growth and metastasis. nih.gov
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. nih.gov
Cell Cycle Arrest: Certain compounds can arrest the cell cycle at specific phases, preventing cancer cell proliferation. nih.gov
Research has highlighted the potential of specific α-aminophosphonate derivatives in preclinical studies. For example, one study reported that a phosphinoylmethyl-aminophosphonate derivative exhibited a significant cytostatic effect on breast adenocarcinoma and prostatic carcinoma cells. nih.gov Another study found that an α-phenyl derivative showed high activity against a leukemia cell line. tandfonline.com
| Derivative Type | Cancer Cell Line(s) | Observed Effect |
| Phosphinoylmethyl-aminophosphonate | Breast adenocarcinoma, Prostatic carcinoma | Cytostatic effect nih.gov |
| α-phenyl-α-(diphenylmethylamino)methanephosphonate | Leukemia (MOLT-4) | High activity (GI50 10⁻⁷ M) tandfonline.com |
| Dehydroabietic acid α-aminophosphonates | Lung cancer (NCI-H460), Liver cancer (HepG2), Ovarian cancer (SKOV3) | Induction of apoptosis, Cell cycle arrest nih.gov |
Antibacterial and Antifungal Properties
The structural similarity of aminophosphonates to amino acids makes them effective antagonists of amino acid metabolism, a pathway crucial for microbial survival. wikipedia.org This has led to the investigation of their potential as antibacterial and antifungal agents. nih.govwikipedia.org
A variety of α-aminophosphonate derivatives have been synthesized and screened for their antimicrobial activity. ijarsct.co.inajol.info Studies have shown that these compounds can exhibit good to moderate activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas sps., Staphylococcus aureus, and Streptococcus pyogenes. ijarsct.co.in Similarly, antifungal activity has been observed against various fungal strains such as Aspergillus niger and Candida albicans.
The antimicrobial efficacy of these compounds can be influenced by the specific chemical groups attached to the aminophosphonate core. nih.gov For instance, the incorporation of heterocyclic moieties like quinoline or thiazole can enhance the antimicrobial profile. nih.gov
One study highlighted that certain diethyl benzylphosphonate derivatives showed potential as antibacterial agents against E. coli, with some compounds exhibiting greater activity than conventional antibiotics like ciprofloxacin and bleomycin in preliminary tests. nih.govdntb.gov.uanih.gov Another investigation of α-aminophosphonates derived from benzylamine (B48309) demonstrated reasonable microbial activity against a panel of bacteria and fungi.
| Microorganism | Compound Type | Observed Activity |
| Escherichia coli | Diethyl benzylphosphonates | Higher potential than some conventional antibiotics nih.govdntb.gov.uanih.gov |
| Staphylococcus aureus | α-Aminophosphonates | Moderate to good activity mdpi.com |
| Aspergillus niger | α-Aminophosphonates | Moderate activity |
| Candida albicans | α-Aminophosphonates | Moderate activity |
Anti-inflammatory and Other Pharmacological Activities
Beyond their antimicrobial and anticancer properties, aminophosphonate derivatives have been explored for a range of other pharmacological activities, including anti-inflammatory effects. nih.gov
Several studies have reported the synthesis of novel α-aminophosphonates and their evaluation as anti-inflammatory agents. nih.govtandfonline.com In preclinical models, such as the carrageenan-induced paw edema assay in rats, certain derivatives have demonstrated significant anti-inflammatory activity, comparable to that of standard drugs like diclofenac sodium. tandfonline.com The mechanism of their anti-inflammatory action may involve the modulation of inflammatory pathways and the reduction of inflammatory cell infiltration. For example, some compounds have been shown to decrease the number of neutrophils and monocytes in blood samples. nih.gov
In addition to anti-inflammatory activity, the broad biological potential of aminophosphonates includes:
Enzyme Inhibition: As structural analogs of amino acids, they can inhibit various enzymes. nih.gov
GABA-Receptor Inhibition: Some derivatives have been shown to interact with GABA receptors. nih.gov
Antihypertensive Effects: The potential for these compounds to lower blood pressure has also been noted. nih.gov
Use in Bone-Targeting Drugs (Bisphosphonates Context)
Bisphosphonates are a class of drugs structurally characterized by a P-C-P backbone. nih.gov They have a high affinity for hydroxyapatite, the mineral component of bone, which allows for their specific targeting to skeletal tissues. nih.govdroracle.aiwikipedia.org This bone-targeting property is central to their therapeutic applications in various bone-related diseases. wikipedia.orgcancerresearchuk.org
The primary mechanism of action of bisphosphonates involves the inhibition of osteoclast-mediated bone resorption. droracle.aiwikipedia.orgcancerresearchuk.org Osteoclasts are cells responsible for the breakdown of bone tissue. wikipedia.org Bisphosphonates are taken up by osteoclasts, where they interfere with essential cellular processes, ultimately leading to osteoclast apoptosis (programmed cell death). droracle.aiwikipedia.org
There are two main classes of bisphosphonates:
Non-nitrogen-containing bisphosphonates: These are metabolized within osteoclasts to form cytotoxic ATP analogs, which induce apoptosis. droracle.ai
Nitrogen-containing bisphosphonates: These are more potent and act by inhibiting farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway. droracle.aiwikipedia.org This inhibition disrupts processes crucial for osteoclast function and survival. droracle.ai
Due to their ability to reduce bone turnover, bisphosphonates are widely used in the treatment of:
Osteoporosis wikipedia.orgcancerresearchuk.org
Paget's disease of bone wikipedia.org
Bone metastases associated with cancer wikipedia.orgcancerresearchuk.org
Hypercalcemia (high blood calcium levels) cancerresearchuk.org
The bone-targeting properties of bisphosphonates have also been leveraged to deliver other therapeutic agents specifically to bone tissue through conjugation. nih.gov
Phosphoantigen Properties
Phosphoantigens are small, phosphorus-containing molecules that can activate a specific subset of T cells called Vγ9/Vδ2 T cells. nih.gov These T cells play a role in the immune response to infections and cancer. The most potent natural phosphoantigen is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), which is produced by various microbes. nih.gov
Research has focused on designing and synthesizing synthetic phosphoantigens and their prodrugs to enhance their therapeutic potential. nih.gov The goal is to improve their stability and cell permeability, thereby increasing their ability to activate Vγ9/Vδ2 T cells. nih.gov These activated T cells can then exert cytotoxic effects against cancer cells. nih.gov
Monophosphonate derivatives of HMBPP, where a more stable phosphonate group replaces one of the pyrophosphate's phosphate groups, have been developed. nih.gov To further improve their drug-like properties, these phosphonate derivatives have been converted into prodrugs, such as phosphonodiamidates. nih.gov These prodrugs are designed to be more stable in the bloodstream and to be metabolized within cells to release the active phosphoantigen. nih.gov
Studies have shown that these synthetic phosphoantigen prodrugs can potently activate Vγ9/Vδ2 T cells, leading to the effective eradication of cancer cells, such as bladder cancer cells, in vitro. nih.gov This approach represents a promising strategy for cancer immunotherapy.
V. Advanced Research Directions and Emerging Applications
Integration into Advanced Materials and Catalysis
The functional groups within Diethyl 4-aminobenzylphosphonate make it a prime candidate for the development of novel materials with specialized properties and for use in catalytic systems.
The phosphonate (B1237965) group in this compound is an effective coordinating agent for a variety of metal ions. This allows it to act as a ligand in the formation of metal complexes with potential catalytic and biomedical applications. The phosphonate can coordinate with metal ions like copper (II), zinc (II), or silver (I), while the aromatic amine group can contribute to the stability and structural diversity of the resulting coordination complexes through π-π stacking interactions. nih.gov
Derivatives of aminophosphonic acids are recognized as attractive ligands because their metal complexes show significant potential in medicine. nih.gov For instance, complexes of aminophosphonates with platinum group metals have demonstrated notable antitumor activity. nih.gov Other transition metals and rare-earth elements complexed with these ligands have found use as radiopharmaceuticals for therapy and diagnostics or as contrast agents for Magnetic Resonance Imaging (MRI). nih.gov
Recent research has demonstrated the synthesis of novel copper(II) complexes with α-aminophosphonate ligands, which have been evaluated for their anticancer properties against human colon carcinoma cell lines. tandfonline.com Similarly, silver(I) complexes with oxadiazole-functionalized α-aminophosphonates have been synthesized, and their structures have been shown to vary based on the metal-to-ligand ratio, resulting in complexes with promising in vitro cytotoxicity against breast and pancreatic cancer cell lines. nih.gov The catalytic potential of such complexes is also an area of active investigation, for example, in the oxidation of olefins. tandfonline.com
Table 1: Examples of Metal Complexes with Aminophosphonate-Related Ligands and Their Applications
| Metal Ion | Ligand Type | Potential Application | Reference |
| Platinum Group Metals | Aminophosphonates | Antitumor Agents | nih.gov |
| Technetium, Rhenium | Aminophosphonates | Therapeutic Radiopharmaceuticals | nih.gov |
| Gadolinium | Aminophosphonates | MRI Contrast Agents | nih.gov |
| Copper(II) | α-Aminophosphonates | Anticancer Agents | tandfonline.com |
| Silver(I) | α-Aminophosphonates | Anticancer Agents | nih.gov |
Application in Molecular Imprinted Materials and Chemical Sensors (Related Compounds)
Molecular Imprinting is a technology used to create synthetic polymers, known as Molecularly Imprinted Polymers (MIPs), with recognition sites that are specifically tailored to a target molecule. nih.govmdpi.com These MIPs function as "plastic antibodies" or synthetic receptors, offering high selectivity and stability, making them ideal for use in chemical sensors. nih.govresearchgate.net
A molecule like this compound, with its distinct shape and functional groups, is an ideal candidate to be used as a "template" in the MIP synthesis process. The process involves polymerizing functional monomers around the template molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. nih.gov
These MIPs can then be integrated as the recognition element in various sensor platforms, including electrochemical, optical, and piezoelectric sensors, to detect the target molecule with high specificity. nih.gov For example, MIPs have been successfully developed for the detection of other organophosphorus compounds, such as the nerve agent simulant Dimethyl methylphosphonate (B1257008) (DMMP). nih.gov This demonstrates the feasibility of creating a sensor specifically for this compound or related compounds, which could be applied in environmental monitoring or biomedical diagnostics. The robustness, low cost, and reusability of MIP-based sensors make them an attractive alternative to traditional biological receptors like antibodies. nih.gov
The vast reserves of uranium in seawater represent a potential source of fuel for nuclear energy, but its extremely low concentration requires highly efficient and selective extraction methods. iaea.org One of the most promising technologies involves the use of chelating polymers that can adsorb uranyl ions from the water. iaea.org
While amidoxime-based adsorbents are widely studied, research has shown that chelating moieties containing phosphonic acid groups are also effective for this purpose. researchgate.netnih.gov Specifically, resins incorporating an amido-β-phosphonic acid moiety have been synthesized and tested for uranium extraction from saline water. researchgate.net These materials have demonstrated significant adsorption capacities and good selectivity for uranium. researchgate.net The phosphonate group's ability to form stable complexes with the uranyl ion is key to this function.
Phosphorus-containing ligands are known to have a specific affinity for uranyl ions. nih.gov Research into bifunctional materials, which not only chelate uranium but also possess other properties like resistance to biofouling, is a key area of development. The incorporation of phosphonate or related phosphonic acid groups into stable polymer frameworks is a viable strategy for creating durable and reusable adsorbents for practical seawater uranium extraction. researchgate.netnih.gov
Table 2: Uranium Adsorption by Materials with Related Chelating Moieties
| Adsorbent Material | Chelating Moiety | Uranium Adsorption Capacity | Reference |
| Formo-Phenolic Resin | Amido-β-phosphonic acid | ~170 mg/g | researchgate.net |
| PAO-functionalized holocellulose | Polyamidoxime (PAO) | 9.74 mg/g (in natural seawater) | nih.gov |
Exploration of Structure-Activity Relationships and Rational Drug Design
The study of how a molecule's structure relates to its biological activity is fundamental to modern drug discovery. This compound serves as a scaffold that can be systematically modified to optimize its interaction with biological targets.
Phosphonates are well-established as bioisosteres of phosphates, meaning they can mimic natural phosphate (B84403) substrates in biological systems while being resistant to enzymatic hydrolysis. This chemical stability makes them excellent candidates for designing enzyme inhibitors. Structure-guided drug discovery leverages detailed three-dimensional knowledge of a biological target, such as an enzyme's active site, to design potent and selective inhibitors.
Aminophosphonates, in particular, have been the focus of such design efforts. For example, they have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. mdpi.com Docking studies have shown that the protonated amino group of some aminophosphonates can form key cation–π and hydrogen bonding interactions within the enzyme's active site. mdpi.com In other research, high-throughput screening followed by medicinal chemistry optimization led to the discovery of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.gov These studies highlight a strong correlation between the compounds' inhibitory concentration (IC50) and their ability to kill cancer cells, validating the target and the chemical scaffold. nih.gov
The this compound structure, with its benzylamine (B48309) core and phosphonate group, represents a valuable starting point for applying these rational design principles to develop inhibitors for a wide range of enzymes.
Fine-tuning the biological activity of a lead compound like this compound can be achieved by systematically altering its peripheral chemical groups. The length of the alkyl chains on the phosphonate ester and the nature of substituents on the aromatic ring can have profound effects on potency, selectivity, and pharmacokinetic properties.
Alkyl Chain Length: The two ethyl groups in this compound can be replaced with other alkyl groups (e.g., methyl, propyl, butyl). This modification can influence several factors:
Solubility and Lipophilicity: Longer alkyl chains generally increase lipophilicity, which can affect how the molecule crosses cell membranes.
Enzyme/Receptor Binding: The size and shape of the alkyl groups can impact how well the molecule fits into a binding pocket. Studies on other phosphonate ligands have shown that altering the alkyl chain length affects binding affinity and selectivity. For instance, in the separation of metal ions, an n-butyl substituted phosphonate ligand showed higher selectivity for Americium(III) over Europium(III) compared to ligands with shorter or longer chains, suggesting an optimal length exists for specific interactions. researchgate.net Similarly, varying the alkyl chain length on other molecular scaffolds has been shown to impart selectivity for different enzyme isoforms, such as sphingosine (B13886) kinase 2 over sphingosine kinase 1. nih.gov
Substituent Effects: The primary amino group (-NH2) on the benzyl (B1604629) ring is a key feature.
Basicity and Charge: The amino group can be protonated at physiological pH, allowing for ionic interactions with biological targets. mdpi.com
Modification: This group can be modified to amides, sulfonamides, or other functionalities. Research on anticonvulsant agents showed that compounds with an amide bond had different activity levels compared to those with a sulfonamide, demonstrating the impact of this type of substitution. researchgate.net Furthermore, studies on enzyme inhibitors have shown that aminoalkyl phosphonates can have vastly different inhibitory profiles compared to their simple alkyl phosphonate counterparts, highlighting the critical role of the amino group in target recognition. nih.gov
By systematically exploring these modifications, researchers can establish a clear Structure-Activity Relationship (SAR), providing a rational basis for optimizing the biological effects of Di-ethyl 4-aminobenzylphosphonate derivatives.
Future Prospects and Unexplored Potential in Chemical Biology
The unique structural features of this compound position it as a versatile scaffold with significant, yet largely untapped, potential in the field of chemical biology. Its aromatic core, coupled with a modifiable amino group and a phosphonate moiety that mimics natural phosphates, provides a rich platform for the design of sophisticated chemical tools to probe and manipulate biological systems. Future research is poised to leverage these characteristics in several exciting directions.
One of the most promising avenues lies in the development of novel activity-based probes (ABPs). The phosphonate group can act as a warhead to target the active sites of various enzymes, particularly those that interact with phosphate-containing substrates, such as phosphatases, kinases, and metabolic enzymes. Phosphonates are excellent non-hydrolyzable mimics of phosphate esters, allowing them to bind to enzyme active sites without being processed. nih.govresearchgate.net The primary amino group on the benzyl ring serves as an ideal chemical handle for introducing reporter tags (e.g., fluorophores or biotin) or bioorthogonal handles (e.g., alkynes or azides). This would enable researchers to visualize enzyme activity in real-time within complex biological samples or to isolate and identify novel enzyme targets.
Furthermore, the structure of this compound is well-suited for the generation of compound libraries for high-throughput screening. numberanalytics.com By systematically modifying the amino group with a diverse range of chemical substituents, vast libraries of phosphonate-containing compounds can be synthesized. These libraries could be screened against panels of enzymes to identify potent and selective inhibitors. Such inhibitors would not only be valuable as research tools for elucidating enzyme function but could also serve as starting points for drug discovery campaigns. nih.gov
The concept of phosphonate prodrugs, which are designed to enhance cell permeability by masking the charged phosphonic acid group, can be adapted for chemical biology applications. nih.gov The diethyl ester groups of this compound represent a simple form of this strategy. More advanced prodrug strategies could be employed to deliver phosphonate-based probes or inhibitors into living cells, allowing for the study of intracellular processes. This approach is particularly relevant for targeting enzymes within specific cellular compartments.
The field of bioorthogonal chemistry, which utilizes reactions that can occur in living systems without interfering with native biochemical processes, also presents unexplored potential. sigmaaldrich.com The amino group of this compound can be readily functionalized with a bioorthogonal reactive group. For instance, acylation with an alkyne-containing carboxylic acid would yield a probe that can be "clicked" to an azide-modified reporter molecule in situ. This would allow for powerful applications in tracking the localization and interactions of the probe within a cellular environment.
Finally, the benzylphosphonate core can be utilized as a foundational scaffold for creating multifunctional chemical tools. sigmaaldrich.com By attaching different functionalities to the aromatic ring, in addition to the amino and phosphonate groups, probes with multiple capabilities could be engineered. For example, a single molecule could contain a targeting group, a reactive group for covalent modification, and a reporter tag, enabling sophisticated experiments to map enzyme-target engagement and dynamics.
The table below lists the key compounds and chemical motifs central to the future applications of this compound in chemical biology.
Table 1: Key Compounds and Chemical Groups in Chemical Biology Applications
| Compound/Group Name | Molecular Formula | Role/Application |
|---|---|---|
| This compound | C₁₁H₁₈NO₃P | Core scaffold for probe and inhibitor synthesis. |
| [4-(Tetradecanoylamino)benzyl]phosphonic acid | C₂₁H₃₆NO₄P | Example of a derivative for medicinal chemistry applications. |
| Diethyl p-benzoylaminobenzylphosphonate | C₁₈H₂₂NO₄P | Derivative with potential pharmaceutical applications. |
| Alkyne Group | C₂H | Bioorthogonal handle for "click" chemistry. |
Q & A
Q. What are the common synthetic routes for diethyl 4-aminobenzylphosphonate, and how can reaction conditions be optimized?
this compound is synthesized via nucleophilic substitution reactions. For example, phosphonate groups are introduced to aromatic systems using diethyl phosphate under acetonitrile reflux, followed by substitution with amines or morpholine derivatives at reactive positions (e.g., the bay region of perylene diimides) . Optimization involves adjusting solvent polarity (e.g., CH₃CN), temperature, and stoichiometry of reagents. Characterization via ³¹P NMR and FTIR ensures successful phosphorylation and substitution .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- UV/Vis Spectroscopy : Monitors electronic transitions; substituents at the bay region (e.g., electron-donating groups) shift λmax, indicating changes in conjugation .
- Electrochemical Analysis : Cyclic voltammetry reveals redox behavior (E₁/₂ values), though substituents may not significantly alter reduction potentials .
- Melting Point : Physical properties (e.g., mp 90–94°C) confirm purity .
- ¹H/³¹P NMR : Confirms structural integrity and substitution patterns .
Q. How does this compound participate in Michaelis-Arbuzov or substitution reactions?
The compound acts as a phosphonate donor in Michaelis-Arbuzov reactions, enabling C–P bond formation. For instance, it reacts with brominated aryl ethers to generate bis-phosphonated derivatives, which hydrolyze to phosphonic acids for coordination chemistry . Electrophilic substitution on the aromatic ring (e.g., halogenation) is facilitated by its electron-rich amino group .
Q. What role does this compound play in synthesizing supramolecular or coordination complexes?
As a ligand, the phosphonate group coordinates with metal ions (e.g., Zn²⁺, Cd²⁺) in binuclear centers, critical for enzyme mimics like phosphotriesterase. The aromatic amine enhances π-π stacking in supramolecular frameworks .
Advanced Research Questions
Q. How do substituents on this compound influence its optical and electrochemical properties?
Substituents at the bay region (e.g., morpholine) significantly alter UV/Vis absorption due to electronic effects but minimally impact reduction potentials. For example:
Q. What mechanistic insights explain its role in enzymatic hydrolysis by phosphotriesterase?
X-ray crystallography (2.1 Å resolution) shows diethyl 4-methylbenzylphosphonate (analog) binds near a Zn²⁺/Zn²⁺ center in phosphotriesterase. The phosphoryl oxygen interacts weakly (3.5 Å) with the metal, while the hydrophobic pocket accommodates the aromatic group. Hydrolysis proceeds via metal-bound hydroxide nucleophilic attack, explaining broad substrate specificity .
Q. How can computational modeling optimize this compound for catalytic applications?
DFT studies predict charge distribution and frontier molecular orbitals (HOMO/LUMO) to guide modifications. For redox-active PDIs, electron-withdrawing groups lower LUMO levels, enhancing electron-accepting capacity in molecular electronics . MD simulations model ligand-metal binding affinities for enzyme mimic design .
Q. What strategies resolve contradictions in substituent effects on redox vs. optical properties?
- Controlled Experiments : Synthesize derivatives with isolated substituents (e.g., –NO₂, –OCH₃) to decouple electronic and steric effects.
- Spectroelectrochemistry : Correlate in situ UV/Vis changes with redox states during cyclic voltammetry .
- Theoretical Analysis : Use time-dependent DFT to model excited-state transitions and redox potentials .
Q. Notes
- Methodological emphasis ensures reproducibility in experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
